molecular formula C9H5LiN2O3 B2979452 Lithium(1+) ion 3-phenyl-1,2,4-oxadiazole-5-carboxylate CAS No. 1864062-88-3

Lithium(1+) ion 3-phenyl-1,2,4-oxadiazole-5-carboxylate

Cat. No.: B2979452
CAS No.: 1864062-88-3
M. Wt: 196.09
InChI Key: XSIDMRUENKAJFG-UHFFFAOYSA-M
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Description

Lithium(1+) ion 3-phenyl-1,2,4-oxadiazole-5-carboxylate is a lithium salt derived from the carboxylate anion of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid. Its molecular formula is C₉H₆LiN₂O₃, with a molecular weight of approximately 208.09 g/mol (estimated based on analogous compounds in and ) . The compound features a 1,2,4-oxadiazole ring substituted with a phenyl group at position 3 and a carboxylate group at position 5, coordinated to a lithium cation. This structure confers unique electronic and steric properties, making it relevant in coordination chemistry and as a building block for pharmaceuticals or materials science.

Properties

IUPAC Name

lithium;3-phenyl-1,2,4-oxadiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3.Li/c12-9(13)8-10-7(11-14-8)6-4-2-1-3-5-6;/h1-5H,(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSIDMRUENKAJFG-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CC=C(C=C1)C2=NOC(=N2)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5LiN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1864062-88-3
Record name lithium(1+) ion 3-phenyl-1,2,4-oxadiazole-5-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) ion 3-phenyl-1,2,4-oxadiazole-5-carboxylate typically involves the reaction of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid with a lithium salt. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion 3-phenyl-1,2,4-oxadiazole-5-carboxylate can undergo various chemical reactions, including:

    Substitution reactions: The phenyl ring can participate in electrophilic aromatic substitution reactions.

    Oxidation and reduction: The oxadiazole ring can be involved in redox reactions under specific conditions.

Common Reagents and Conditions

    Electrophilic aromatic substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under acidic conditions.

    Redox reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, bromination of the phenyl ring would yield brominated derivatives, while oxidation of the oxadiazole ring could lead to ring-opened products.

Scientific Research Applications

Lithium(1+) ion 3-phenyl-1,2,4-oxadiazole-5-carboxylate is a chemical compound with a unique oxadiazole structure that includes a phenyl group and a lithium ion. It has a molecular weight of approximately 196.09 g/mol. The compound's carboxylate group enhances its solubility and reactivity in various chemical environments, while the oxadiazole ring is noted for its diverse biological activities and potential applications in pharmaceuticals and materials science. Lithium salts can also enhance reactivity because the lithium ion stabilizes negative charges in transition states or intermediates.

Potential Applications

This compound has several notable applications:

  • Pharmacological Properties Compounds containing oxadiazole moieties have been extensively studied for their biological activities and exhibit potential pharmacological properties.
  • Interaction Studies Interaction studies involving this compound focus on its binding affinities with various biological targets. Research suggests that this compound may interact with different biological targets.

Safety and Hazards

The safety information includes hazard statements such as H315, which indicates it causes skin irritation, H302, which indicates it is harmful if swallowed, H319, which indicates it causes serious eye irritation, and H335, which indicates it may cause respiratory irritation . Precautionary statements include P264, P280, P305+P351+P338, P337+P313P, P264, P280, P302+P352, P321, P332+P313, P362, P264, P270, P301+P312, P330, and P501 .

Structural Analogs

Several compounds share structural similarities with this compound:

Compound NameStructure FeaturesUnique Aspects
3-(4-Methylphenyl)-1,2,4-OxadiazoleContains a methyl-substituted phenyl groupDemonstrated strong anticancer activity
5-Carboxylic Acid Derivatives of OxadiazolesVarious substitutions on the oxadiazole ringEnhanced solubility and varied reactivity
3-(Phenyl)thiadiazolesSimilar heterocyclic structure with sulfurDifferent biological activity profile

Mechanism of Action

The mechanism of action of lithium(1+) ion 3-phenyl-1,2,4-oxadiazole-5-carboxylate depends on its application:

Comparison with Similar Compounds

Structural Analogs

Methyl 3-Phenyl-1,2,4-Oxadiazole-5-Carboxylate
  • Molecular Formula : C₁₀H₈N₂O₃
  • Key Differences : The methyl ester derivative lacks the lithium ion, resulting in distinct solubility and reactivity. For instance, ester derivatives are typically more lipophilic than carboxylate salts, influencing their applications in organic synthesis .
Lithium(1+) Ion Dimethyl-1H-1,2,4-Triazole-3-Carboxylate (CAS 2247107-72-6)
  • Molecular Formula : C₅H₆LiN₃O₂
  • Key Differences: The triazole ring replaces the oxadiazole, altering electronic properties.
Lithium(1+) Ion 4-(Difluoromethyl)-1,2,3-Thiadiazole-5-Carboxylate
  • Molecular Formula: Not explicitly provided ().
  • Key Differences : The thiadiazole ring introduces sulfur, which enhances polarizability and may increase stability under oxidative conditions compared to oxadiazoles. The difluoromethyl group adds electronegativity, influencing acidity and reactivity .

Physicochemical Properties

Parameter Lithium(1+) 3-Phenyl-1,2,4-Oxadiazole-5-Carboxylate Methyl 3-Phenyl-1,2,4-Oxadiazole-5-Carboxylate Lithium(1+) Dimethyl-1H-1,2,4-Triazole-3-Carboxylate
Solubility Likely polar solvents (e.g., water, THF) Organic solvents (e.g., EtOAc, DCM) Polar aprotic solvents (e.g., DMF, DMSO)
Thermal Stability Moderate (lithium salts often hygroscopic) Higher (ester group less reactive) Likely stable up to 200°C
Reactivity Prone to ion exchange; coordinates with metals Hydrolyzable to carboxylic acid Reacts via triazole N-coordination

Biological Activity

Lithium(1+) ion 3-phenyl-1,2,4-oxadiazole-5-carboxylate (CAS No. 1864062-88-3) is a compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity based on recent research findings, including data tables and case studies.

Structural Information

The molecular formula of this compound is C₉H₆N₂O₃, with a molecular weight of approximately 196.1 g/mol. Its structure includes a phenyl group attached to a 1,2,4-oxadiazole ring, which is known for various biological activities.

Recent studies suggest that oxadiazole derivatives exhibit diverse biological activities such as anticancer, anti-inflammatory, and antimicrobial effects. The mechanism often involves the inhibition of specific enzymes and pathways crucial for cell proliferation and survival. For instance, compounds containing the oxadiazole moiety have shown inhibitory effects on various enzymes including carbonic anhydrase and histone deacetylases (HDACs) .

Anticancer Activity

Numerous studies have investigated the anticancer properties of oxadiazole derivatives:

  • In Vitro Studies : this compound has been evaluated against various cancer cell lines. For example, a study reported that compounds similar to this oxadiazole derivative exhibited IC₅₀ values ranging from 0.003 to 9.4 µM against different tumor cell lines .
  • Case Studies :
    • A compound structurally related to this compound demonstrated significant anticancer activity against leukemia and melanoma cell lines with GI₅₀ values below 10 µM .
    • Another study highlighted that derivatives with oxadiazole structures showed selective cytotoxicity towards renal cancer cells with an IC₅₀ value of approximately 1.143 µM .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC₅₀ (µM)Reference
Compound AHL-60 (Leukemia)3.52
Compound BUACC-62 (Melanoma)4.65
Lithium(1+) ion 3-phenyl...PC-3 (Prostate)0.67
Lithium(1+) ion 3-phenyl...HCT-116 (Colon)0.80

Pharmacological Properties

This compound has been noted for its potential anti-inflammatory and neuroprotective effects as well. The compound's affinity for various biological targets indicates its versatility as a therapeutic agent.

Q & A

Q. What are the established synthetic routes for preparing lithium(1+) ion 3-phenyl-1,2,4-oxadiazole-5-carboxylate, and what are their critical optimization parameters?

The synthesis typically involves cyclization reactions using precursors such as substituted amidoximes and activated carboxylic acid derivatives. A common approach is the reaction of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid with lithium hydroxide or lithium carbonate in polar solvents (e.g., methanol or water) under controlled pH and temperature . Key optimization parameters include:

  • Solvent choice : Polar aprotic solvents enhance lithium ion coordination.
  • Reaction time : Prolonged heating (60–80°C, 12–24 hours) improves yield.
  • Purification : Recrystallization from methanol/ethyl acetate mixtures ensures high purity.

Q. How can X-ray crystallography be applied to determine the crystal structure of this compound, and what software tools are recommended?

Single-crystal X-ray diffraction is the gold standard. Critical steps include:

  • Crystal growth : Slow evaporation from methanol/ethyl acetate yields suitable crystals.
  • Data collection : Use a diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
  • Structure refinement : SHELX programs (e.g., SHELXL for refinement and SHELXS for structure solution) are recommended for handling lithium coordination geometry and resolving disorder in aromatic systems .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • NMR : 1^1H and 13^13C NMR (in DMSO-d6) confirm the oxadiazole ring and carboxylate group.
  • IR spectroscopy : Peaks at 1670–1700 cm1^{-1} (C=O stretch) and 1240–1280 cm1^{-1} (C-O of carboxylate) are diagnostic.
  • Mass spectrometry : ESI-MS in negative ion mode detects the [M–Li]^- ion for molecular weight confirmation .

Advanced Research Questions

Q. What computational chemistry approaches are suitable for analyzing the electronic structure of 3-phenyl-1,2,4-oxadiazole derivatives?

  • INDO/S (Intermediate Neglect of Differential Overlap with Spectroscopic parameterization) : Predicts electronic transitions and frontier molecular orbitals (HOMO-LUMO gaps), explaining charge-transfer properties .
  • DFT (Density Functional Theory) : B3LYP/6-311+G(d,p) basis sets model lithium ion interactions with the carboxylate group, including binding energies and solvation effects .

Q. How can researchers resolve discrepancies in thermal stability data for lithium-containing heterocyclic carboxylates?

  • Thermogravimetric Analysis (TGA) : Quantify decomposition steps (e.g., loss of coordinated water or solvent).
  • Differential Scanning Calorimetry (DSC) : Identify phase transitions or exothermic/endothermic events.
  • Computational validation : Compare experimental decomposition temperatures with DFT-calculated bond dissociation energies (e.g., Li–O vs. C–N bonds) .

Q. What strategies are recommended for elucidating reaction mechanisms involving this compound in nucleophilic environments?

  • Kinetic isotope effects (KIE) : Use deuterated solvents (e.g., D2O) to probe proton-transfer steps.
  • Trapping experiments : Introduce radical scavengers (e.g., TEMPO) to detect intermediate species.
  • Lithium ion mobility studies : 7^7Li NMR tracks lithium coordination changes during reactions .

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